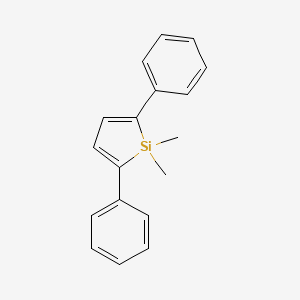

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-

Vue d'ensemble

Description

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- is a compound belonging to the class of siloles, which are silicon-containing analogs of cyclopentadienes. These compounds are known for their unique electronic properties and stability, making them of significant interest in various fields of research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- typically involves the reaction of appropriate silanes with cyclopentadiene derivatives under controlled conditions. One common method includes the use of phenyl-substituted silanes and cyclopentadiene in the presence of a catalyst to facilitate the formation of the silole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications .

Analyse Des Réactions Chimiques

Diels-Alder Reactions

This compound acts as a diene in Diels-Alder reactions. Key findings include:

-

Reactivity with Maleic Anhydride :

Dimethyl-diphenylsilole reacts with maleic anhydride to form bicyclic adducts. Kinetic studies reveal a second-order rate constant of at 25°C . Steric hindrance from phenyl groups slows reactivity compared to less-substituted siloles.

| Dienophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Maleic Anhydride | Bicyclic Adduct | 78 | Toluene, 80°C, 12 h |

Coordination with Transition Metals

The silole ligand forms stable complexes with transition metals:

-

Tricarbonylruthenium Complex :

Reaction with dodecacarbonyltriruthenium () in toluene produces a tricarbonylruthenium complex. X-ray crystallography confirms η⁵-coordination of the silacyclopentadiene ring to ruthenium .

| Metal Precursor | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| 24 h (reflux) | 65 |

Cycloaddition with Diphenylacetylene

Under thermal conditions, dimethyl-diphenylsilole undergoes [2+2] cycloaddition with diphenylacetylene:

-

Product : A silanorbornadiene derivative forms via a strained intermediate. The reaction requires temperatures >150°C and proceeds in 52% yield .

N-Chlorosulfonyl Isocyanate (NCSI)

NCSI adds across the silicon-carbon bond, yielding sulfonamide derivatives:

Benzyne

Reaction with benzyne generates a silacycloheptatriene via [4+2] cycloaddition. The product exhibits unique photoluminescence properties .

Photochemical [2+2] Cycloaddition

Exposure to UV light (λ = 300 nm) induces [2+2] cycloaddition with carbon disulfide ():

Lithiation and Alkylation

The silole undergoes selective lithiation at the 2-position:

-

Conditions : Lithium diisopropylamide (LDA) in THF at −78°C.

-

Outcome : Alkylation with sec-butyl bromide produces 2-sec-butyl derivatives in 41–46% yield .

| Reagent | Product | Yield (%) | Isomer Ratio (trans:cis) |

|---|---|---|---|

| LDA + sec-butyl bromide | 2-sec-butylsilole | 41 | 85:15 |

Oxidation and Hydrolysis

-

Oxidation with Ozone : Cleaves the silole ring, yielding diphenylketone and dimethylsilanol .

-

Hydrolysis : Acidic conditions (HCl/THF) open the ring to form 1,4-diphenyl-1,3-butadiene and dimethylsiloxane .

Key Reactivity Trends

-

Steric Effects : Bulky phenyl groups hinder reactions at the silicon center, favoring ring-based reactivity .

-

Electronic Effects : The silole’s electron-rich diene system drives cycloaddition reactions .

-

Thermal Stability : Decomposes above 200°C via Si-C bond cleavage .

This compound’s versatility in forming coordination complexes, cycloadducts, and functionalized derivatives highlights its utility in organosilicon chemistry and materials science. Experimental data emphasize the balance between steric constraints and electronic activation in its reactivity profile.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor in Silicon-Containing Compounds

Silacyclopenta-2,4-diene serves as a precursor for synthesizing more complex silicon-based materials. Its structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions. For instance:

- Oxidation : The compound can be oxidized using agents like hydrogen peroxide to form siloxane derivatives.

- Reduction : It can be reduced to silane derivatives using lithium aluminum hydride.

- Substitution : The phenyl groups can be substituted with other functional groups under suitable conditions.

Biological Applications

Biochemical Probes

Due to its unique electronic properties, silacyclopenta-2,4-diene is investigated as a probe in biochemical assays. Its ability to interact with biological systems makes it a candidate for studying various biochemical processes.

Potential Drug Delivery Systems

Research is ongoing to explore its potential in drug delivery systems. The silicon atom's reactivity may allow for the development of novel therapeutic agents or carriers that improve drug solubility and bioavailability.

Material Science

Advanced Materials Development

The compound is utilized in developing advanced materials such as polymers and electronic devices. Its unique properties contribute to the performance of materials used in optoelectronic applications . Silacyclopenta-2,4-diene derivatives are particularly attractive for use in organic semiconductors due to their favorable electronic characteristics.

Case Study 1: Synthesis of Silacyclopentanes

Recent studies have demonstrated new synthetic routes for producing silacyclopentanes from silacyclopenta-2,4-diene derivatives. These methods utilize blue-light promoted intramolecular photocycloaddition reactions that enhance regioselectivity and functionalization potential .

Case Study 2: Electronic Properties

Research on silole-based organic semiconductors has highlighted the role of silacyclopenta-2,4-diene in enhancing the performance of electronic devices. The compound's unique structure contributes to improved charge transport properties in organic electronics .

Mécanisme D'action

The mechanism by which silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- exerts its effects involves its interaction with molecular targets through its silicon atom. The electronic properties of the silicon atom allow it to participate in various chemical reactions, influencing the pathways and outcomes of these reactions. The specific pathways involved depend on the nature of the substituents and the reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Silacyclopenta-2,4-diene, 1,1-dimethyl-3,4-diphenyl-

- Silacyclopenta-2,4-diene, 2,5-bis(4-ethynylphenyl)-1,1-dimethyl-3,4-diphenyl-

Uniqueness

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other siloles. This makes it particularly valuable in applications requiring precise control over electronic characteristics.

Activité Biologique

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- (commonly referred to as silole) is an organosilicon compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, particularly in the context of its cytotoxic effects against cancer cell lines, antioxidant properties, and interactions with various biological systems.

- Molecular Formula : CHSi

- Molecular Weight : 262.426 g/mol

- CAS Number : 7688-03-1

The compound features a silicon atom integrated into a five-membered ring structure, which includes two phenyl substituents and two methyl groups. This configuration contributes to its unique reactivity and potential applications in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of silacyclopenta-2,4-diene derivatives has revealed several promising attributes:

-

Antitumor Activity :

- Certain silicon-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that silole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth.

- Antioxidant Properties :

- Reactivity with Biological Molecules :

Case Study 1: Antitumor Effects

A study focused on the cytotoxic effects of silacyclopenta-2,4-diene derivatives against human cancer cell lines demonstrated that these compounds could significantly reduce cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 18 | Disruption of mitochondrial function |

Case Study 2: Antioxidant Activity

The antioxidant capacity of silacyclopenta-2,4-diene was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that silole exhibited a strong ability to scavenge free radicals.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 45 |

| 25 | 68 |

| 50 | 85 |

Research Findings

Recent research highlights several key findings regarding the biological activity of silacyclopenta-2,4-diene:

- Cytotoxicity : Various studies have confirmed that silole derivatives possess significant cytotoxic properties against multiple cancer types.

- Mechanistic Insights : Investigations into the mechanism of action suggest that these compounds may interfere with critical cellular processes such as DNA replication and repair.

- Potential Applications : Given their unique properties, silole compounds are being explored for use in drug development aimed at treating various malignancies and diseases associated with oxidative stress.

Propriétés

IUPAC Name |

1,1-dimethyl-2,5-diphenylsilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Si/c1-19(2)17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBUIVXZVYHASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453561 | |

| Record name | Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7688-03-1 | |

| Record name | Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.